Ac-DL-Arg-DL-Arg-DL-Trp-DL-Trp-DL-Cys-DL-Arg-NH2
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Overview
Description
Ac-DL-Arg-DL-Arg-DL-Trp-DL-Trp-DL-Cys-DL-Arg-NH2 is a synthetic peptide composed of seven amino acids: arginine, tryptophan, cysteine, and arginine. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is often studied for its unique properties and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Arg-DL-Arg-DL-Trp-DL-Trp-DL-Cys-DL-Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected by a suitable protecting group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput techniques are employed to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ac-DL-Arg-DL-Arg-DL-Trp-DL-Trp-DL-Cys-DL-Arg-NH2 can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds with another cysteine residue, leading to the formation of cyclic peptides.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with suitable protecting groups and coupling reagents like HBTU or HATU.
Major Products Formed
Oxidation: Cyclic peptides with disulfide bonds.
Reduction: Linear peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Ac-DL-Arg-DL-Arg-DL-Trp-DL-Trp-DL-Cys-DL-Arg-NH2 has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cell signaling and interaction with biological membranes.
Medicine: Explored for its therapeutic potential in treating diseases, including its role as an inhibitor of certain biological pathways.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mechanism of Action
The mechanism of action of Ac-DL-Arg-DL-Arg-DL-Trp-DL-Trp-DL-Cys-DL-Arg-NH2 involves its interaction with specific molecular targets and pathways. The arginine residues may facilitate binding to negatively charged cellular components, while the tryptophan residues can interact with hydrophobic regions. The cysteine residue can form disulfide bonds, influencing the peptide’s conformation and stability. These interactions can modulate various biological processes, including enzyme activity and cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ac-DL-Arg-DL-Arg-DL-Trp-DL-Trp-DL-Cys-DL-Arg-NH2: Known for its unique sequence and potential therapeutic applications.
Ac-DL-Arg-DL-Arg-DL-Trp-DL-Trp-DL-Cys-DL-Arg-OH: Similar structure but with a free carboxyl group instead of an amide group.
Ac-DL-Arg-DL-Arg-DL-Trp-DL-Trp-DL-Cys-DL-Lys-NH2: Substitution of arginine with lysine, altering its properties and interactions.
Uniqueness
This compound is unique due to its specific sequence and the presence of multiple arginine and tryptophan residues, which contribute to its distinct biological activities and potential therapeutic uses.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H66N18O7S/c1-24(64)58-32(14-7-17-54-44(49)50)38(66)60-33(15-8-18-55-45(51)52)39(67)61-34(19-25-21-56-29-11-4-2-9-27(25)29)40(68)62-35(20-26-22-57-30-12-5-3-10-28(26)30)41(69)63-36(23-71)42(70)59-31(37(46)65)13-6-16-53-43(47)48/h2-5,9-12,21-22,31-36,56-57,71H,6-8,13-20,23H2,1H3,(H2,46,65)(H,58,64)(H,59,70)(H,60,66)(H,61,67)(H,62,68)(H,63,69)(H4,47,48,53)(H4,49,50,54)(H4,51,52,55) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRBFNYUBYTVIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H66N18O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1003.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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